Phenyl (3,4,5-trifluorophenyl)carbamate
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Overview
Description
Phenyl (3,4,5-trifluorophenyl)carbamate is a chemical compound with the molecular formula C13H8F3NO2. It is characterized by the presence of a phenyl group and a trifluorophenyl group connected through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (3,4,5-trifluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 3,4,5-trifluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The general reaction scheme is as follows:
Phenyl isocyanate+3,4,5-trifluoroaniline→Phenyl (3,4,5-trifluorophenyl)carbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phenyl (3,4,5-trifluorophenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines .
Scientific Research Applications
Phenyl (3,4,5-trifluorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl (3,4,5-trifluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl (3,4,5-trifluorophenyl)carbamate can be compared with other carbamate compounds such as:
- Phenyl (2,4,6-trifluorophenyl)carbamate
- Phenyl (3,4-difluorophenyl)carbamate
- Phenyl (3,5-difluorophenyl)carbamate
These compounds share similar structural features but differ in the position and number of fluorine atoms on the aromatic ring.
Biological Activity
Phenyl (3,4,5-trifluorophenyl)carbamate is a fluorinated compound that has garnered interest in various fields due to its unique chemical structure and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H4F3NO2 and a CAS number of 1481373-28-7. The presence of three fluorine atoms on the aromatic ring significantly enhances its chemical properties, making it a subject of study in medicinal chemistry and agrochemicals .
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that compounds with increased fluorine substitution on the phenyl ring demonstrate enhanced resistance against fungal attacks. For instance, studies have shown that methyl 2,4,6-trifluorophenyl carbamate effectively reduces weight loss in wood samples infested with Gloeophyllum trabeum, highlighting its potential as a wood preservative .
Table 1: Effect of Fluorinated Carbamates on Fungal Resistance
Compound | Retention (%) | Weight Loss (%) |
---|---|---|
Methyl 2,4,6-trifluorophenyl carbamate | 2.0 | 0.9 |
Methyl pentafluorophenyl carbamate | 2.3 | 0.9 |
Control | - | 66.4 |
2. Neuroprotective Activity
Compounds similar to this compound have shown neuroprotective effects at low concentrations. For example, derivatives with trifluorophenyl substitutions have been reported to exhibit significant neuroprotective activity through antioxidative mechanisms . This suggests potential applications in treating neurodegenerative diseases.
3. Inhibition of Enzymatic Activity
Recent studies have investigated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive function. In vitro tests revealed that certain derivatives displayed promising IC50 values for AChE inhibition, indicating their potential as therapeutic agents for Alzheimer's disease .
Table 2: Inhibitory Concentrations of Selected Compounds
Compound | IC50 (µM) |
---|---|
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | 36.05 |
This compound | TBD |
Study on Wood Preservation
A comprehensive study evaluated the efficacy of methyl fluorophenyl carbamates in preventing fungal decay in treated wood samples. The results indicated that increased fluorination correlated with reduced weight loss due to fungal attack . This study supports the use of this compound as an effective wood preservative.
Neuroprotective Effects
In another investigation focusing on neuroprotective activities, compounds with trifluoro substitutions demonstrated significant protective effects against oxidative stress-induced neuronal damage at concentrations as low as 30 µM . These findings suggest that this compound could be explored further for its neuroprotective properties.
Properties
Molecular Formula |
C13H8F3NO2 |
---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
phenyl N-(3,4,5-trifluorophenyl)carbamate |
InChI |
InChI=1S/C13H8F3NO2/c14-10-6-8(7-11(15)12(10)16)17-13(18)19-9-4-2-1-3-5-9/h1-7H,(H,17,18) |
InChI Key |
FWDUJPRORGKBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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